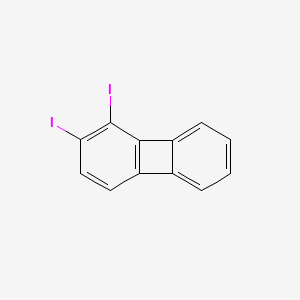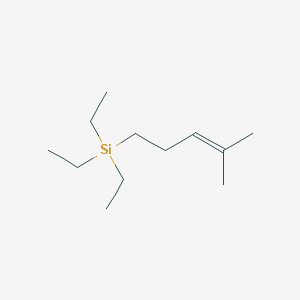
H-Gly-Gly-Cys-Gly-Leu-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Gly-Cys-Gly-Leu-Phe-OH is a peptide consisting of the amino acids glycine, cysteine, leucine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like HBTU or HATU.
Coupling: the activated amino acid to the amine group of the growing peptide chain.
Deprotection: of the amine group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that use SPPS. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptides .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH can undergo several types of chemical reactions:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Disulfide bonds: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions that introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like H-Gly-Gly-Cys-Gly-Leu-Phe-OH are used in studying peptide bond formation and protein folding . They serve as model compounds for understanding the behavior of larger proteins .
Biology
In biology, these peptides are used to study enzyme-substrate interactions and cell signaling pathways . They can also be used as biomarkers for various diseases .
Medicine
Peptides have therapeutic potential and are used in drug development . They can act as enzyme inhibitors , receptor agonists , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of biosensors and nanomaterials . They are also employed in the cosmetic industry for their skin-rejuvenating properties .
Wirkmechanismus
The mechanism of action of H-Gly-Gly-Cys-Gly-Leu-Phe-OH involves its interaction with specific molecular targets . The cysteine residue can form disulfide bonds , which are crucial for the stability and function of proteins. The peptide can also interact with cell surface receptors , influencing cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Leu-Phe-OH: A tripeptide with immunostimulatory properties.
H-Gly-Gly-OH: The simplest dipeptide, used as a model compound in peptide studies.
Uniqueness
H-Gly-Gly-Cys-Gly-Leu-Phe-OH is unique due to the presence of cysteine , which allows for the formation of disulfide bonds . This property is not present in simpler peptides like H-Gly-Gly-OH .
Eigenschaften
CAS-Nummer |
174350-33-5 |
|---|---|
Molekularformel |
C24H36N6O7S |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H36N6O7S/c1-14(2)8-16(23(35)30-17(24(36)37)9-15-6-4-3-5-7-15)28-21(33)12-27-22(34)18(13-38)29-20(32)11-26-19(31)10-25/h3-7,14,16-18,38H,8-13,25H2,1-2H3,(H,26,31)(H,27,34)(H,28,33)(H,29,32)(H,30,35)(H,36,37)/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
PKPGSVJGADAEKH-BZSNNMDCSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


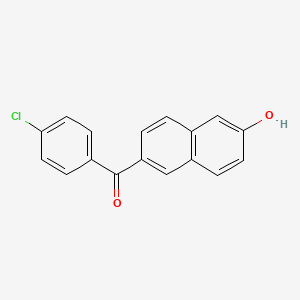

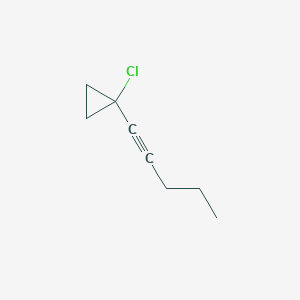
![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
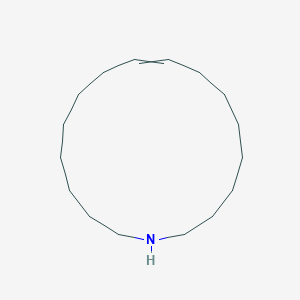

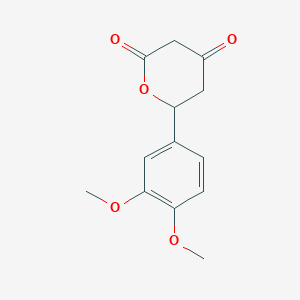
![2-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 3-hydroxy-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B12548868.png)
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
